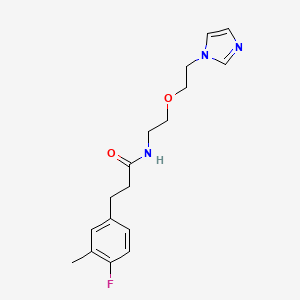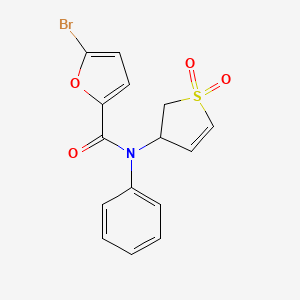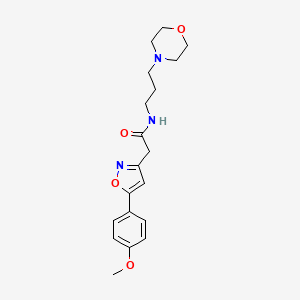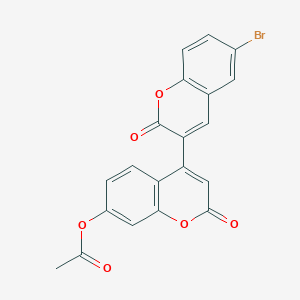
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide, also known as Fimepinostat, is a novel histone deacetylase (HDAC) inhibitor that has shown promising results in preclinical studies.
作用機序
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide exerts its pharmacological effects by inhibiting the activity of HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histone proteins, resulting in the activation of gene expression. This leads to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. In neurodegenerative disorders, this compound promotes the expression of neurotrophic factors and reduces neuroinflammation. In inflammatory diseases, this compound suppresses the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
The advantages of using N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide in lab experiments include its potent HDAC inhibitory activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and its lack of clinical data in humans.
将来の方向性
There are several future directions for research on N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of this compound's potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, future research could focus on the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide involves the reaction of 3-(4-fluoro-3-methylphenyl)propanoic acid with ethyl 2-(2-(1H-imidazol-1-yl)ethoxy)acetate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then treated with 1M hydrochloric acid to obtain this compound as a white crystalline powder.
科学的研究の応用
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-14-12-15(2-4-16(14)18)3-5-17(22)20-7-10-23-11-9-21-8-6-19-13-21/h2,4,6,8,12-13H,3,5,7,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLXIENNZQGBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
![Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester](/img/structure/B2624798.png)
![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2624801.png)


![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)